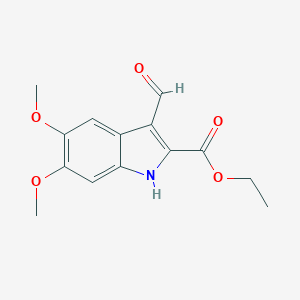

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is a common choice . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens and nitrating agents.

Condensation: The formyl group can participate in condensation reactions to form larger, more complex molecules.

Scientific Research Applications

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate: Similar structure but with a benzyl group, leading to different biological activities.

Ethyl 5-methylindole-2-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.

Ethyl indole-2-carboxylate: A simpler structure without the formyl and methoxy groups, used in different synthetic applications.

Biological Activity

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.

Overview of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their ability to interact with various biological targets. The presence of functional groups such as methoxy and formyl enhances their solubility and reactivity, potentially leading to improved biological efficacy. This compound is noted for its antiviral, anticancer, and antimicrobial properties, making it a candidate for further research and development in therapeutic applications.

Target Interactions

The compound's biological activity is primarily attributed to its interaction with specific molecular targets:

- Indoleamine 2,3-dioxygenase (IDO) : Inhibition of IDO can modulate immune responses by affecting tryptophan metabolism, which is crucial in various inflammatory and autoimmune conditions.

- HIV Integrase : Recent studies indicate that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase, a key enzyme in the viral replication cycle. This inhibition is mediated through chelation with magnesium ions in the active site of the enzyme .

Biochemical Pathways

This compound influences several biochemical pathways:

- Kynurenine Pathway : By inhibiting IDO, the compound may alter the kynurenine pathway, which plays a role in immune regulation and neuroprotection.

- Cell Signaling : The compound may affect cellular signaling pathways involved in apoptosis and cell proliferation, contributing to its anticancer properties .

Antiviral Activity

Research has shown that indole derivatives exhibit significant antiviral effects. This compound demonstrates potential as an antiviral agent against HIV by inhibiting integrase activity with IC50 values reported as low as 0.13 μM for optimized derivatives .

Anticancer Properties

The compound has shown promising results in various cancer models:

- Cell Line Studies : In vitro studies have indicated that derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves the activation of caspases and alterations in cell cycle progression .

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 10.0 | Apoptosis induction |

| Optimized derivative | HepG2 | 5.0 | Caspase activation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies report minimum inhibitory concentration (MIC) values against E. coli and Staphylococcus aureus ranging from 0.0048 mg/mL to 0.0195 mg/mL, indicating strong antibacterial activity .

Case Studies

Case Study 1: HIV Integrase Inhibition

A recent study synthesized several derivatives of indole-2-carboxylic acid, including this compound. These compounds were evaluated for their ability to inhibit HIV integrase. The binding mode analysis revealed that structural modifications significantly enhanced inhibitory activity, highlighting the importance of functional group positioning on biological efficacy .

Case Study 2: Anticancer Activity Assessment

In a comparative study on various indole derivatives, this compound was tested against multiple cancer cell lines. The results demonstrated that it effectively reduced cell viability through apoptosis induction mechanisms involving caspase activation and mitochondrial dysfunction .

Properties

IUPAC Name |

ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-4-20-14(17)13-9(7-16)8-5-11(18-2)12(19-3)6-10(8)15-13/h5-7,15H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPAAASBWDKXRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.